![molecular formula C13H12BrNO4 B1381392 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione CAS No. 1648866-28-7](/img/structure/B1381392.png)
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione
Overview
Description
“2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione” is a chemical compound. Its structure has been confirmed by various methods of elemental and spectral analysis . The asymmetric unit of the compound contains three crystallographically independent molecules .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the condensation of phthalic anhydride with primary amines . A series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis
Two of the N—C—C—Br side chains adopt anti conformations and the other is gauche . The crystal structure features short Br⋯O contacts, C—H⋯O hydrogen bonds, and numerous π – π stacking interactions .Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives have been synthesized via a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis
The physicochemical properties of new phthalimides were determined on the basis of Lipiński’s rule . The compound is a white powder with a melting point of 152-155 °C (lit.) .Scientific Research Applications
Pharmaceutical Synthesis
The compound has been identified as a valuable intermediate in the synthesis of pharmaceuticals. Its structural complexity allows for the creation of diverse bioactive molecules. For instance, derivatives of this compound have been explored for their potential use in developing novel therapeutic agents, particularly due to their ability to interact with various biological targets .
Herbicides
Research has indicated that certain derivatives of 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione exhibit herbicidal properties. These compounds can be synthesized and tested for their efficacy in controlling weed growth, offering a new avenue for the development of more efficient and environmentally friendly herbicides .
Colorants and Dyes
The unique chemical structure of this compound lends itself to the synthesis of colorants and dyes. Its derivatives can be used to create a wide range of colors for industrial applications, including textiles and inks. The versatility in modifying the compound allows for the fine-tuning of color properties .
Polymer Additives
This compound has been utilized as a precursor for the synthesis of polymer additives. These additives can improve the physical properties of polymers, such as flexibility, durability, and resistance to degradation, making them suitable for a variety of applications in materials science .
Organic Synthesis
In the field of organic synthesis, 2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione serves as a building block for constructing complex organic molecules. Its reactivity allows for the formation of various bonds and functional groups, facilitating the creation of compounds with specific desired properties .
Photochromic Materials
The compound’s derivatives have been investigated for their photochromic properties. These materials change color upon exposure to light, which can be harnessed in the development of smart windows, sunglasses, and optical data storage devices. The ability to control the photochromic behavior through chemical modification makes this application particularly promising .
Future Directions
Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities . They are the basis of many products with proven biological activity, including analgesics, anti-inflammatories, and cholinesterases inhibitors used in Alzheimer’s disease . Further studies could investigate the impact of additional alkylating imides on the survival of blood cancer cells .
properties
IUPAC Name |
2-[2-(bromomethyl)-1,3-dioxan-5-yl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c14-5-11-18-6-8(7-19-11)15-12(16)9-3-1-2-4-10(9)13(15)17/h1-4,8,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXDVHYKVNQHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)CBr)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Bromomethyl)-1,3-dioxan-5-yl)isoindoline-1,3-dione | |
CAS RN |
1648864-54-3 | |
Record name | rac-2-[(2R,5R)-2-(bromomethyl)-1,3-dioxan-5-yl]-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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